Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate
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Overview
Description
Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate is a complex organic compound known for its unique structure and properties. It is an ionizable cationic lipid, often used in the generation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate involves multiple steps, starting from the preparation of the core nonadecanedioate structure. The process typically includes:
Esterification: The initial step involves the esterification of nonadecanedioic acid with 2-butyloctanol under acidic conditions to form the bis(2-butyloctyl) ester.
Amidation: The ester is then reacted with nonyl(3-(pyrrolidin-1-yl)propyl)amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carbamoyl derivative.
Purification: The final product is purified using techniques such as column chromatography to achieve the desired purity level.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate involves its ability to form lipid nanoparticles (LNPs) that encapsulate mRNA or siRNA. These LNPs facilitate the delivery of the encapsulated molecules into cells, where they can exert their effects. The compound’s ionizable cationic nature allows it to interact with cellular membranes, promoting endocytosis and subsequent release of the encapsulated molecules into the cytoplasm .
Comparison with Similar Compounds
Similar Compounds
Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate: Similar in structure but with an octyl group instead of a nonyl group.
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate: Contains a dimethylamino group instead of a pyrrolidinyl group.
Uniqueness
Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced stability and efficiency in drug delivery applications. Its ability to activate the innate immune response also sets it apart from similar compounds .
Properties
Molecular Formula |
C60H116N2O5 |
---|---|
Molecular Weight |
945.6 g/mol |
IUPAC Name |
bis(2-butyloctyl) 10-[nonyl(3-pyrrolidin-1-ylpropyl)carbamoyl]nonadecanedioate |
InChI |
InChI=1S/C60H116N2O5/c1-6-11-16-19-24-29-36-51-62(52-39-50-61-48-37-38-49-61)60(65)57(44-32-25-20-22-27-34-46-58(63)66-53-55(40-14-9-4)42-30-17-12-7-2)45-33-26-21-23-28-35-47-59(64)67-54-56(41-15-10-5)43-31-18-13-8-3/h55-57H,6-54H2,1-5H3 |
InChI Key |
GVLMSNKULQEEOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(CCCN1CCCC1)C(=O)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
Origin of Product |
United States |
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